5-O-a-L-Arabinofuranosyl-L-arabinose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

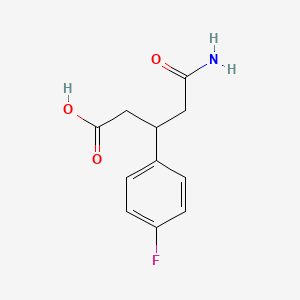

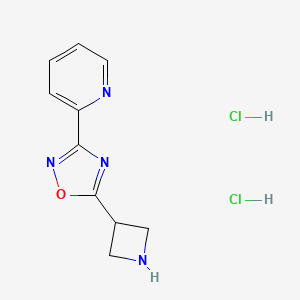

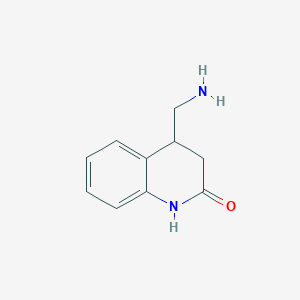

The synthesis of 5-O-a-L-Arabinofuranosyl-L-arabinose involves the action of exo-α-L-arabinofuranosidases (ABFs). These enzymes catalyze the hydrolysis of terminal non-reducing α-1,2-, α-1,3- or α-1,5- linked α-L-Araf residues from arabinose-substituted polysaccharides or oligosaccharides .Molecular Structure Analysis

The molecular structure of 5-O-a-L-Arabinofuranosyl-L-arabinose is complex and involves a series of α-L-arabinofuranosyl residues .Chemical Reactions Analysis

The chemical reactions involving 5-O-a-L-Arabinofuranosyl-L-arabinose are primarily catalyzed by α-L-arabinofuranosidases. These enzymes cleave α-L-arabinofuranosidic linkages and act synergistically with other hemicellulases and pectic enzymes for the complete hydrolysis of hemicelluloses and pectins .科学的研究の応用

Enzymatic Activity and Hydrolysis

- α-L-Arabinofuranosidases in Hydrolysis : α-L-Arabinofuranosidases from Streptomyces chartreusis demonstrate reactivity towards arabinoxylan and arabinogalactan, playing a role in hydrolyzing various alpha-linkages between α-L-arabinofuranosyl residues, thus aiding in the breakdown of complex sugars (Matsuo et al., 2000).

Plant Cell Wall Composition

- Role in Plant Cell Wall : The study of arabinoxylan from oat plants, containing L-arabino-D-galacto-D-glucurono-xylan, shows the presence of L-arabinofuranosyl residues, indicating its structural significance in plant cell walls (Buchala et al., 1972).

Synthesis and Structural Analysis

- Arabinofuranosyl Oligosaccharide Synthesis : Research on the synthesis of arabinofuranosyl oligosaccharide analogues sheds light on the structural aspects and potential applications in understanding the conformational behavior of furanose rings in biomolecules (Houseknecht & Lowary, 2002).

Industrial Applications

- L-arabinose Production : A study involving Arthrobacter aurescens MK5 α-L-arabinofuranosidase highlights the production of L-arabinose from corn hull arabinoxylan, emphasizing its industrial potential, especially in biomass conversion and functional property applications (Kurakake et al., 2011).

将来の方向性

The future directions for research on 5-O-a-L-Arabinofuranosyl-L-arabinose include investigating its potential for use in drug development, as well as its effects on the human immune system. Additionally, α-L-arabinofuranosidases, which play a crucial role in the synthesis of 5-O-a-L-Arabinofuranosyl-L-arabinose, have received increased attention due to their role in the degradation of lignocelluloses and their positive effect on the activity of other enzymes acting on lignocelluloses . These enzymes are used in many biotechnological applications and could be used to improve existing technologies and to develop new technologies .

特性

IUPAC Name |

(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O9/c11-1-3-5(12)8(15)10(19-3)17-2-4-6(13)7(14)9(16)18-4/h3-16H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANDMAIZTZRPTQ-GJAWKPGMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)OCC2C(C(C(O2)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-O-a-L-Arabinofuranosyl-L-arabinose | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Acetylsulfanyl)methyl]cyclopentane-1-carbonitrile](/img/structure/B1377652.png)

![3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide](/img/structure/B1377654.png)

methanol](/img/structure/B1377659.png)

![5-Azetidin-3-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1377663.png)

![2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate](/img/structure/B1377665.png)

![5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1377668.png)